FTI 276

Catalog No.
S548235
CAS No.
170006-72-1
M.F
C21H27N3O3S2
M. Wt
433.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FTI 276

CAS Number

170006-72-1

Product Name

FTI 276

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C21H27N3O3S2

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C21H27N3O3S2/c1-29-10-9-19(21(26)27)24-20(25)17-8-7-16(23-12-15(22)13-28)11-18(17)14-5-3-2-4-6-14/h2-8,11,15,19,23,28H,9-10,12-13,22H2,1H3,(H,24,25)(H,26,27)/t15-,19+/m1/s1

InChI Key

ZIXDDEATQSBHHL-BEFAXECRSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Solubility

Soluble in DMSO, not in water

Synonyms

FTI276; FTI-276; FTI 276.

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2

Description

The exact mass of the compound (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid is 433.14938 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. It belongs to the ontological category of methionine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

There is currently no scientific research data available for the specific molecule (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid. This is evident through a search of scientific databases such as PubChem [], SciFinder [], and Google Scholar.

While the molecule itself lacks data, some components might be relevant for further exploration:

  • (2S)-2-amino-4-methylsulfanylbutanoic acid: This portion resembles the amino acid L-cysteine, a naturally occurring molecule with various biological functions [].
  • Phenyl group: This aromatic ring is a common structural element found in many biologically active molecules [].

FTI 276 is a synthetic organic compound classified as a farnesyltransferase inhibitor. It is a peptidomimetic designed to selectively inhibit the farnesylation of Ras proteins, particularly K-Ras, which is crucial in various cancers, including lung, colon, and pancreatic tumors. The compound's IUPAC name is (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid. FTI 276 exhibits high selectivity, with an inhibitory concentration (IC50) significantly lower than that required for related enzymes like geranylgeranyltransferase I .

FTI 276 primarily functions by inhibiting farnesyltransferase, an enzyme responsible for adding a farnesyl group to the cysteine residue at the carboxyl terminus of Ras proteins. This post-translational modification is essential for Ras membrane localization and function. The inhibition mechanism involves binding to the enzyme's active site, preventing the farnesylation of p21 Ras proteins without affecting the geranylgeranylation of most other proteins at low doses .

FTI 276 has demonstrated significant biological activity in various studies. It selectively inhibits K-Ras-dependent tumor growth in preclinical models, showing a reduction in tumor burden and volume in mouse models of lung cancer induced by carcinogens. The compound has been shown to decrease tumor multiplicity by over 60% and reduce tumor volume by approximately 58% when administered through a time-release pellet system . Its potency extends to inhibiting Plasmodium falciparum with IC50 values of 0.9 nM, indicating potential applications in treating malaria as well .

The synthesis of FTI 276 involves several steps that include the construction of its peptidomimetic backbone. The process typically employs solid-phase peptide synthesis techniques, allowing for the incorporation of specific amino acid residues that confer its inhibitory properties against farnesyltransferase. The final product is purified to achieve a high degree of purity (typically >95%) before use in biological assays .

FTI 276 has several notable applications:

  • Cancer Therapy: As a farnesyltransferase inhibitor, it holds promise in treating cancers associated with K-Ras mutations.
  • Malaria Treatment: Its efficacy against Plasmodium falciparum suggests potential use in antimalarial therapies.
  • Research Tool: FTI 276 serves as a critical reagent in studies investigating Ras signaling pathways and their roles in oncogenesis .

Studies have shown that FTI 276 interacts specifically with farnesyltransferase, inhibiting its activity at concentrations significantly lower than those required for geranylgeranyltransferase. This selectivity is crucial for minimizing off-target effects during therapeutic applications. Additionally, interaction studies indicate that FTI 276 does not interfere with other post-translational modifications commonly found in cellular signaling pathways, making it a valuable candidate for targeted therapies .

Several compounds share structural or functional similarities with FTI 276. Here are some notable examples:

Compound NameClassMechanism of ActionUnique Features
FTI 277Ester ProdrugFarnesyltransferase inhibitionDesigned to overcome thiol-based toxicity
LonafarnibFarnesyltransferase InhibitorInhibits farnesylation of Ras proteinsApproved for specific cancer treatments
TipifarnibFarnesyltransferase InhibitorTargets multiple Ras isoformsBroad-spectrum activity against Ras
ZSTK474PI3K InhibitorInhibits phosphoinositide 3-kinaseDifferent target pathway compared to FTI 276

FTI 276 is unique due to its high selectivity for K-Ras over other Ras isoforms and its potent inhibitory effects at low concentrations, making it a promising candidate for targeted cancer therapies .

FTI 276 functions as a highly potent and selective farnesyltransferase inhibitor through a sophisticated molecular mechanism that mimics the natural CAAX motif substrates [1] [2]. The compound operates as a tetrapeptide mimetic of the carboxyl terminus of K-Ras4B, demonstrating exceptional inhibitory potency with an IC₅₀ value of 0.5 nanomolar against farnesyltransferase in vitro [2] [3]. This remarkable potency positions FTI 276 among the most effective farnesyltransferase inhibitors developed for research applications.

The inhibition mechanism involves FTI 276 competing with natural CAAX peptide substrates for binding to the farnesyltransferase active site [1] [4]. Unlike conventional competitive inhibitors, FTI 276 does not compete with adenosine triphosphate for binding, indicating that its mechanism of action is independent of the nucleotide binding site [2] [3]. The compound exhibits non-reversible binding characteristics, suggesting the formation of stable enzyme-inhibitor complexes that persist even after removal of excess inhibitor from the reaction medium [2] [3].

The molecular basis of FTI 276 inhibition centers on its ability to occupy the peptide substrate binding site while simultaneously coordinating with the catalytic zinc ion through its cysteine thiol group [5] [6]. This dual interaction mechanism ensures both high binding affinity and specificity for the farnesyltransferase enzyme. The compound effectively blocks the farnesylation of Ras proteins, preventing their proper membrane localization and subsequent activation of downstream signaling pathways [7] [4].

Zinc Coordination in the FTase Active Site

The farnesyltransferase active site contains a critical zinc ion that serves as the central catalytic element, coordinated by three amino acid residues: Aspartate 297β, Cysteine 299β, and Histidine 362β [5] [8]. The zinc coordination geometry exhibits a distorted tetrahedral arrangement, with bond distances ranging from 2.0 to 2.3 angstroms for the primary ligands [8] [9]. The fourth coordination position represents a variable site that can accommodate either a water molecule or a second oxygen atom from Aspartate 297β in a bidentate coordination mode [8] [10].

FTI 276 exerts its inhibitory effect by displacing the fourth ligand and coordinating to the zinc ion through its cysteine thiol group, which ionizes to form a thiolate anion upon binding [6] [11]. This thiolate coordination occurs at approximately 2.3 angstroms from the zinc center, establishing a stable metal-sulfur bond that significantly enhances the binding affinity of the inhibitor [6] [11]. The zinc-thiolate interaction represents a crucial component of the inhibition mechanism, as modifications that eliminate the thiol group result in complete loss of inhibitory activity [12] [13].

Theoretical calculations using quantum mechanical and molecular mechanical methods have demonstrated that the zinc-coordinated state of FTI 276 is thermodynamically favored over non-coordinated binding modes [6] [11]. The coordination involves deprotonation of the cysteine thiol to form the thiolate anion, which provides optimal geometric and electronic complementarity with the zinc ion [6] [8]. This coordination chemistry explains the requirement for the cysteine residue in maintaining inhibitory activity and provides insights into the design principles for effective farnesyltransferase inhibitors.

Selective Inhibition Profile (FTase vs. GGTase I)

FTI 276 demonstrates remarkable selectivity for farnesyltransferase over the closely related enzyme geranylgeranyltransferase I, exhibiting a selectivity ratio exceeding 100-fold [2] [14]. While FTI 276 inhibits farnesyltransferase with an IC₅₀ of 0.5 nanomolar, its inhibitory activity against geranylgeranyltransferase I requires concentrations of 50 nanomolar, representing a significant decrease in potency [2] [14] [5]. This differential inhibition profile is particularly important for achieving selective modulation of farnesylation-dependent cellular processes without interfering with geranylgeranylation pathways.

The selectivity mechanism primarily results from structural differences in the active sites of these two enzymes, particularly in the isoprenoid binding pockets [5] [15]. In farnesyltransferase, two specific residues, Tryptophan 102β and Tyrosine 365β, create a size-restricted binding cavity that accommodates farnesyl groups but limits access to larger isoprenoid substrates [5] [15]. In contrast, geranylgeranyltransferase I contains smaller residues at equivalent positions, Threonine 49β and Phenylalanine 324β, which create a larger binding pocket capable of accommodating the extended geranylgeranyl group [5] [15].

The differential selectivity of FTI 276 also depends on subtle differences in the protein substrate recognition sites between the two enzymes [16] [17]. While both enzymes recognize CAAX motif peptides, they exhibit distinct preferences for specific amino acid residues at the terminal positions [5] [17]. FTI 276 was designed to mimic the preferred substrate characteristics of farnesyltransferase, contributing to its enhanced selectivity profile [1] [4]. Studies have shown that even minor structural modifications to FTI 276, such as changing the C-terminal methionine to leucine, can significantly alter the selectivity profile, reducing farnesyltransferase selectivity to only 5-fold over geranylgeranyltransferase I [5] [18].

Structure-Activity Relationships

The structure-activity relationships of FTI 276 reveal critical molecular features required for optimal inhibitory activity and selectivity [5] [12]. The cysteine thiol group represents the most essential structural element, as it provides the zinc coordination capability that is absolutely required for inhibitory activity [12] [13]. Modifications that replace or eliminate the thiol group result in complete loss of farnesyltransferase inhibition, demonstrating the non-negotiable nature of this functional group [12] [13].

The C-terminal methionine residue plays a crucial role in enzyme recognition and selectivity determination [5] [18]. Structure-activity studies have demonstrated that substitution of methionine with leucine significantly reduces the selectivity for farnesyltransferase over geranylgeranyltransferase I, changing the selectivity ratio from 10-fold to 5-fold in favor of geranylgeranyltransferase I [5] [18]. This finding highlights the importance of the methionine side chain in achieving optimal binding to the farnesyltransferase active site.

The biphenyl core structure of FTI 276 contributes significantly to binding affinity and overall inhibitory potency [12] [19]. Modifications to this aromatic system, including substitution patterns and ring connectivity, can dramatically affect inhibitory activity [12] [20]. The benzoyl group linking the biphenyl system to the amino acid backbone serves as part of the enzyme recognition motif, contributing to the overall binding energy and specificity [12] [19].

The mercaptopropyl side chain, containing the critical cysteine thiol group, must maintain proper positioning relative to the peptide backbone to ensure optimal zinc coordination [12] [13]. Studies with various analogs have shown that alterations in the linker length or geometry between the thiol group and the main chain can significantly reduce inhibitory activity [12] [13]. The amino acid backbone structure maintains the peptidomimetic character essential for recognition by the enzyme substrate binding site [1] [12].

Molecular Basis for Differential Enzyme Selectivity

The molecular basis for the differential selectivity of FTI 276 between farnesyltransferase and geranylgeranyltransferase I involves multiple complementary mechanisms operating at the enzyme active site level [16] [15]. The primary selectivity determinant resides in the isoprenoid binding pocket architecture, where specific residue differences create distinct size and shape constraints for inhibitor accommodation [5] [15]. The molecular ruler mechanism in farnesyltransferase, established by Tryptophan 102β and Tyrosine 365β, prevents effective binding of inhibitors designed for the larger geranylgeranyltransferase I active site [5] [15].

Computational studies using molecular dynamics simulations and binding free energy calculations have revealed that both non-polar and polar interactions contribute to the differential selectivity observed with FTI 276 [16]. The binding energy decomposition analysis indicates that specific residue interactions within the active site contribute differently to inhibitor binding in the two enzymes [16]. These differential interaction patterns result from evolutionary divergence between the two enzymes that optimized them for recognition of different isoprenoid substrates and protein targets [16] [15].

The conformational flexibility of the active site represents another important selectivity factor [16] [21]. Farnesyltransferase and geranylgeranyltransferase I exhibit different patterns of induced fit upon substrate or inhibitor binding, with FTI 276 inducing optimal conformational changes in farnesyltransferase but suboptimal changes in geranylgeranyltransferase I [16] [15]. These conformational differences contribute to the observed binding kinetics and thermodynamic selectivity profiles [16] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

433.14938408 g/mol

Monoisotopic Mass

433.14938408 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

FTI 276

Dates

Last modified: 02-18-2024
1: Lantry LE, Zhang Z, Yao R, Crist KA, Wang Y, Ohkanda J, Hamilton AD, Sebti SM, Lubet RA, You M. Effect of farnesyltransferase inhibitor FTI-276 on established lung adenomas from A/J mice induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Carcinogenesis. 2000 Jan;21(1):113-6. PubMed PMID: 10607742.
2: Sun J, Qian Y, Hamilton AD, Sebti SM. Ras CAAX peptidomimetic FTI 276 selectively blocks tumor growth in nude mice of a human lung carcinoma with K-Ras mutation and p53 deletion. Cancer Res. 1995 Oct 1;55(19):4243-7. PubMed PMID: 7671229.

Explore Compound Types